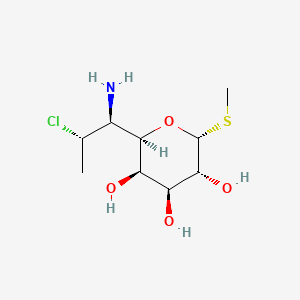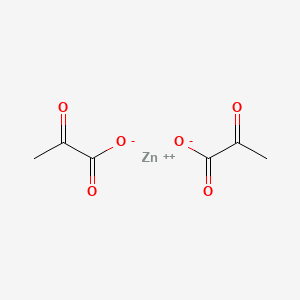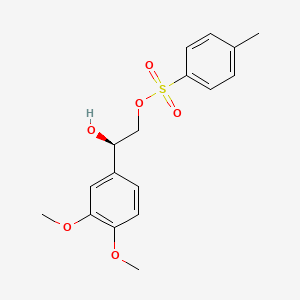
(R)-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol is an organic compound that features a phenyl ring substituted with two methoxy groups and a tosyloxy group attached to an ethanol backbone. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol typically involves the monotosylation of a 1,2-diol. The general procedure includes the following steps :
- Dissolve the diol in dichloromethane (DCM).
- Add pyridine to the solution at 0°C.
- Introduce p-toluenesulfonyl chloride to the mixture.
- Stir the reaction mixture for 3-4 hours at 0°C.
This method ensures the selective tosylation of one hydroxyl group, yielding the desired product.
Industrial Production Methods
While specific industrial production methods for ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction Reactions: The compound can be reduced to remove the tosyloxy group or to convert the phenyl ring to a cyclohexyl ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents.
Oxidation: PCC or DMP in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Corresponding substituted products (e.g., azides, thiols).
Oxidation: Ketones or aldehydes.
Reduction: De-tosylated alcohols or cyclohexyl derivatives.
科学研究应用
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of ®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol depends on its specific application. In substitution reactions, the tosyloxy group acts as a good leaving group, facilitating nucleophilic attack. In biological systems, its interactions with molecular targets and pathways would depend on its structural features and functional groups.
相似化合物的比较
Similar Compounds
®-1-(3,4-Dimethoxyphenyl)-2-hydroxyethanol: Lacks the tosyloxy group, making it less reactive in substitution reactions.
®-1-(3,4-Dimethoxyphenyl)-2-chloroethanol: Contains a chloro group instead of a tosyloxy group, leading to different reactivity and applications.
Uniqueness
®-1-(3,4-Dimethoxyphenyl)-2-(tosyloxy)ethanol is unique due to the presence of both methoxy and tosyloxy groups, which confer distinct reactivity and potential for diverse chemical transformations.
属性
IUPAC Name |
[(2R)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6S/c1-12-4-7-14(8-5-12)24(19,20)23-11-15(18)13-6-9-16(21-2)17(10-13)22-3/h4-10,15,18H,11H2,1-3H3/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMDPFKZWGKXAY-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



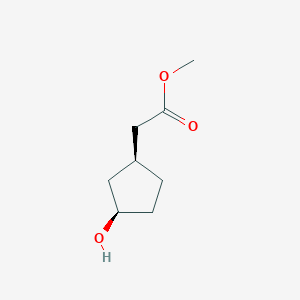
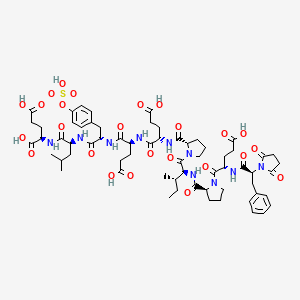
![2-[4-(Methanesulfonyl)phenyl]-1H-benzimidazole](/img/structure/B589615.png)
